molecular formula C21H30N2O4 B6089029 Methyl 1-[[3-hydroxy-2-oxo-1-(2-phenylethyl)piperidin-3-yl]methyl]piperidine-4-carboxylate

Methyl 1-[[3-hydroxy-2-oxo-1-(2-phenylethyl)piperidin-3-yl]methyl]piperidine-4-carboxylate

Cat. No.: B6089029
M. Wt: 374.5 g/mol
InChI Key: VSOWUPMJROYFMQ-UHFFFAOYSA-N
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Description

Methyl 1-[[3-hydroxy-2-oxo-1-(2-phenylethyl)piperidin-3-yl]methyl]piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[[3-hydroxy-2-oxo-1-(2-phenylethyl)piperidin-3-yl]methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a phenylethyl ketone, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions ensures consistency and efficiency in production. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and piperidine moieties, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s reactivity and properties.

    Substitution: The aromatic ring in the phenylethyl group can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-[[3-hydroxy-2-oxo-1-(2-phenylethyl)piperidin-3-yl]methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-[[3-hydroxy-2-oxo-1-(2-phenylethyl)piperidin-3-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • Methyl 2-oxo-2-phenylacetate
  • N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide

Comparison: Methyl 1-[[3-hydroxy-2-oxo-1-(2-phenylethyl)piperidin-3-yl]methyl]piperidine-4-carboxylate is unique due to its specific piperidine ring structure and the presence of both hydroxy and keto functional groups. This combination of features distinguishes it from other similar compounds, which may lack one or more of these functional groups or have different ring systems.

Properties

IUPAC Name

methyl 1-[[3-hydroxy-2-oxo-1-(2-phenylethyl)piperidin-3-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-27-19(24)18-9-13-22(14-10-18)16-21(26)11-5-12-23(20(21)25)15-8-17-6-3-2-4-7-17/h2-4,6-7,18,26H,5,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOWUPMJROYFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2(CCCN(C2=O)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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